molecular formula C18H20N2O4S B7685607 N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7685607
M. Wt: 360.4 g/mol
InChI Key: LAPTYCGWWJYMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as NSC16168, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of scientific research applications, including its use as a tool for investigating various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling pathways. By inhibiting PKC activity, N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to study the effects of PKC on cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other signaling molecules. This inhibition of PKC activity has been shown to have a range of downstream effects on various biological processes, including cell cycle progression, gene expression, and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide for lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC on various biological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of PKC activity.

Future Directions

There are a number of future directions for research on N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to investigate the mechanisms underlying the effects of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on various biological processes, as well as its potential interactions with other signaling pathways. Additionally, the development of more potent analogs of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may be useful for improving its efficacy in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromo-2-(2-hydroxyethoxy)phenol in the presence of potassium carbonate and copper powder. The resulting product is then treated with N-phenylglycine in the presence of triethylamine to yield N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.

properties

IUPAC Name

N-phenyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(19-15-6-2-1-3-7-15)14-24-16-8-10-17(11-9-16)25(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPTYCGWWJYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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